GAT1 Inhibitory Potency Relative to the Most Potent Congener in the Same Panel
In a competitive MS binding assay using HEK293 cells expressing human GAT1, 2‑ethoxy‑5‑methylsulfamoyl‑benzoic acid (BDBM50063508) exhibited a Ki of 1.10 µM [1]. In a functional [³H]GABA uptake assay, its IC₅₀ for human GAT1 was 4.17 µM (4,170 nM) [2]. In contrast, the most potent sulfamoyl benzoic acid analog in the same dataset (BDBM50039251) achieved a human GAT1 IC₅₀ of 380 nM, representing an 11‑fold difference in potency [2]. This quantitative gap indicates that the 2‑ethoxy substitution does not confer maximal GAT1 inhibition but may be useful for applications where attenuated potency or a specific selectivity window is desired.
| Evidence Dimension | Human GAT1 inhibition (functional [³H]GABA uptake) |
|---|---|
| Target Compound Data | IC₅₀ = 4.17 µM (4,170 nM) |
| Comparator Or Baseline | BDBM50039251 (structurally related sulfamoyl benzoic acid): IC₅₀ = 380 nM |
| Quantified Difference | 11‑fold lower potency |
| Conditions | Human GAT1 expressed in HEK293 cells; [³H]GABA uptake assay |
Why This Matters
This establishes a clear potency benchmark, enabling researchers to select the compound for studies where moderate GAT1 inhibition is preferred or where SAR exploration of the 2‑alkoxy chain is the objective.
- [1] BindingDB BDBM50063508 (CHEMBL3398500). Ki for human GAT1: 1.10E+3 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-04-30). View Source
- [2] BindingDB Entry 50045457. IC₅₀ values for sulfamoyl benzoic acid analogs at human GAT1. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50045457 (accessed 2026-04-30). View Source
